molecular formula C13H17N B1314441 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline CAS No. 886759-47-3

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1314441
CAS No.: 886759-47-3
M. Wt: 187.28 g/mol
InChI Key: BZKHQILNYWQRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase enzymes, this compound can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for normal brain function. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can enhance neurotransmission and improve mood and cognitive function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and cognitive function by enhancing neurotransmission. At high doses, this compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHQILNYWQRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469108
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886759-47-3
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.